

# An In-depth Technical Guide to the Physical Properties of 3-Hydroxycyclobutanecarboxylic Acid

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## Compound of Interest

Compound Name: 3-Hydroxycyclobutanecarboxylic acid

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## Introduction

**3-Hydroxycyclobutanecarboxylic acid** (CAS No: 194788-10-8) is a small, functionalized alicyclic carboxylic acid. Its rigid cyclobutane core, substituted with both a hydroxyl and a carboxylic acid group, makes it an interesting building block in medicinal chemistry and materials science. The stereochemistry of the substituents (cis or trans) can significantly influence its physical and biological properties. This guide provides a comprehensive overview of the known and predicted physical properties of **3-hydroxycyclobutanecarboxylic acid**, outlines detailed experimental protocols for their determination, and presents a logical workflow for its characterization.

## Molecular and Physical Properties

The physical properties of **3-hydroxycyclobutanecarboxylic acid** are summarized in the tables below. It is important to note that while some properties have been experimentally determined and are available in chemical databases, others are predicted based on computational models.

Table 1: General and Physicochemical Properties of **3-Hydroxycyclobutanecarboxylic Acid**

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>8</sub> O <sub>3</sub>	[1]
Molecular Weight	116.11 g/mol	[1]
Appearance	White solid	
Boiling Point	290.1 ± 33.0 °C (Predicted)	[2]
Density	1.448 g/cm <sup>3</sup> (Predicted)	[2][3]
Flash Point	143.5 °C	[3]
pKa	4.54 ± 0.40 (Predicted)	
Refractive Index	1.565 (Predicted)	[3]

Table 2: Spectroscopic Data Summary for **3-Hydroxycyclobutanecarboxylic Acid**

Spectroscopic Technique	Key Features (Expected)
$^1\text{H}$ NMR	Signals corresponding to the methine proton of the C-OH group, the methine proton of the C-COOH group, and the methylene protons of the cyclobutane ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
$^{13}\text{C}$ NMR	Resonances for the carbonyl carbon of the carboxylic acid, the carbon bearing the hydroxyl group, the carbon bearing the carboxylic acid group, and the methylene carbons of the ring.
Infrared (IR) Spectroscopy	A broad O-H stretching band from the carboxylic acid (typically $2500\text{-}3300\text{ cm}^{-1}$ ), another O-H stretching band from the alcohol group (around $3200\text{-}3600\text{ cm}^{-1}$ ), a strong C=O stretching band from the carboxylic acid (around $1700\text{-}1725\text{ cm}^{-1}$ ), and C-O stretching bands. <sup>[4][5]</sup>
Mass Spectrometry	The molecular ion peak ( $M^+$ ) may be observed. Common fragmentation patterns for carboxylic acids include the loss of $\bullet\text{OH}$ ( $M-17$ ) and $\bullet\text{COOH}$ ( $M-45$ ). <sup>[6]</sup>

## Experimental Protocols

The following sections detail the experimental methodologies for determining the key physical properties of **3-hydroxycyclobutanecarboxylic acid**.

### Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Methodology:

- **Sample Preparation:** A small amount of dry, crystalline **3-hydroxycyclobutanecarboxylic acid** is finely powdered.

- **Capillary Loading:** The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
- **Measurement:** The capillary tube is placed in a melting point apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.
- **Data Recording:** The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A sharp melting range (typically  $\leq 2$  °C) is indicative of high purity.

## Determination of pKa (Acid Dissociation Constant)

The pKa value is a measure of the acidity of the carboxylic acid group.

Methodology: Potentiometric Titration

- **Solution Preparation:** A known mass of **3-hydroxycyclobutanecarboxylic acid** is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
- **Titration Setup:** The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.
- **Titration:** A standardized solution of a strong base (e.g., 0.01 M NaOH) is added in small, precise increments from a burette.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection. The pKa is the pH at the half-equivalence point.

## Determination of Solubility

Solubility is determined in various solvents to understand the polarity and potential applications of the compound.

### Methodology: Visual Assessment in Various Solvents

- Solvent Selection: A range of solvents of varying polarities should be used, including water, ethanol, acetone, and a nonpolar solvent like hexane.
- Procedure:
  - To a series of small, labeled test tubes, add a small, accurately weighed amount of **3-hydroxycyclobutanecarboxylic acid** (e.g., 10 mg).
  - To each tube, add a specific volume of a single solvent (e.g., 1 mL) in small increments.
  - After each addition, the mixture is vortexed or agitated vigorously for a set period (e.g., 1 minute).
  - The sample is visually inspected for the absence of solid particles.
- Classification: The solubility can be qualitatively classified (e.g., soluble, partially soluble, insoluble) or quantitatively determined by finding the mass of solute that dissolves in a given volume of solvent to form a saturated solution.

## Spectroscopic Analysis

Spectroscopic techniques are employed to elucidate the molecular structure of the compound.

### Methodology:

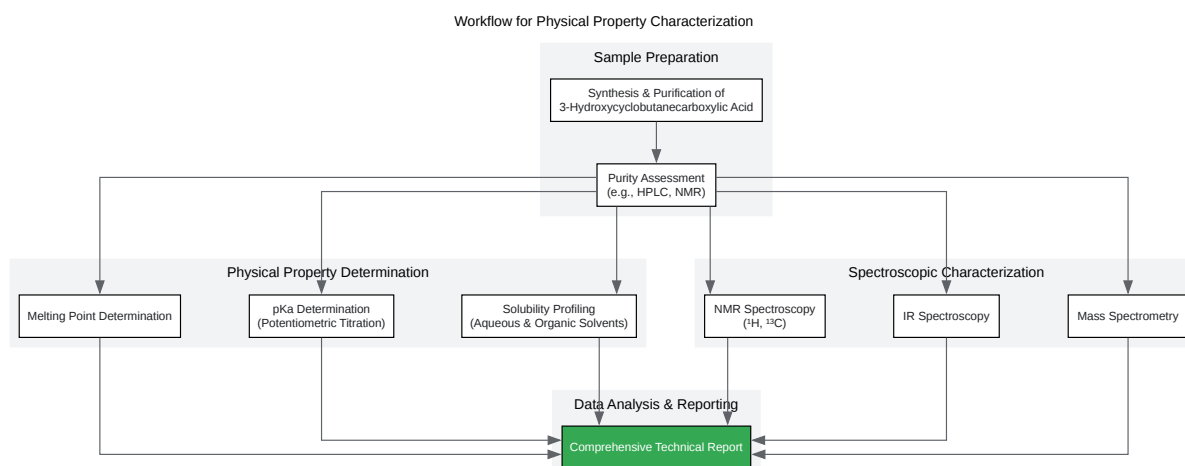
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  and  $^{13}\text{C}$  NMR: A sample of **3-hydroxycyclobutanecarboxylic acid** is dissolved in a deuterated solvent (e.g., DMSO- $d_6$  or  $\text{D}_2\text{O}$ ). The spectra are acquired on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).
- Infrared (IR) Spectroscopy:
  - A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The IR

spectrum is recorded, and the frequencies of the absorption bands are reported in wavenumbers ( $\text{cm}^{-1}$ ).

- Mass Spectrometry (MS):
  - A dilute solution of the sample is introduced into the mass spectrometer (e.g., via electrospray ionization, ESI). The mass-to-charge ratio ( $m/z$ ) of the molecular ion and any fragment ions are recorded.

## Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of **3-hydroxycyclobutanecarboxylic acid**.



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Caption: A workflow diagram for the characterization of **3-hydroxycyclobutanecarboxylic acid**.

## Conclusion

This technical guide provides a summary of the currently available physical property data for **3-hydroxycyclobutanecarboxylic acid** and outlines the standard experimental procedures for their determination. While some experimental values are not yet reported in the literature, the provided protocols offer a robust framework for researchers to characterize this compound in their own laboratories. The combination of its structural features suggests its potential utility in various fields, and a thorough understanding of its physical properties is the first step towards unlocking its full potential in research and development.

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